

Application Note: Biological Profiling of 2-Ethyl-6-methylisonicotinic Acid Analogues

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Compound of Interest

Compound Name: 2-Ethyl-6-methylisonicotinic acid

CAS No.: 849226-46-6

Cat. No.: B3057766

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Executive Summary & Scaffold Rationale

This guide details the biological screening workflow for analogues of **2-Ethyl-6-methylisonicotinic acid**. While isonicotinic acid is the core pharmacophore of the first-line anti-tubercular drug Isoniazid (INH), the introduction of alkyl substituents at the 2- and 6-positions (ethyl and methyl) fundamentally alters the physicochemical profile.

Cheminformatic Insight:

- **Lipophilicity Modulation:** The 2-ethyl and 6-methyl groups significantly increase LogP compared to the unsubstituted parent, potentially enhancing passive diffusion across the waxy mycolic acid cell wall of *Mycobacterium tuberculosis*.
- **Metabolic Blockade:** Substitution at the ortho positions relative to the pyridine nitrogen can sterically hinder N-oxidation and N-acetylation, two primary metabolic clearance pathways for pyridine-based drugs.

This screening protocol prioritizes Anti-tubercular (Anti-TB) efficacy followed by Mammalian Cytotoxicity to establish a Selectivity Index (SI).

Compound Management & Preparation

Challenge: The alkyl substitutions render these analogues more hydrophobic than standard Isoniazid. Protocol:

- Stock Preparation: Dissolve solid analogues in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM.
 - Note: Avoid aqueous buffers for stock storage to prevent hydrolysis of ester/amide linkers.
- Solubility Check: Verify clarity via visual inspection. If precipitation occurs, sonicate at 40 kHz for 5 minutes at 25°C.
- Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and store at -20°C.
- Working Solutions: Dilute stocks into the assay medium immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent toxicity.

Primary Screening: Anti-Mycobacterial Activity (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against *Mycobacterium tuberculosis* H37Rv (or *M. smegmatis* mc² 155 for BSL-2 surrogacy). Methodology: Microplate Alamar Blue Assay (MABA). This colorimetric assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Materials

- Strain: *M. tuberculosis* H37Rv (ATCC 27294).
- Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
- Reagent: Alamar Blue (Resazurin) solution.
- Controls:

- Positive Control:[1] Isoniazid (Range: 0.01 - 2.0 µg/mL).
- Negative Control: 1% DMSO vehicle (Growth control).
- Sterility Control: Media only.

Step-by-Step Protocol

- Inoculum Prep: Culture *M. tuberculosis* to mid-log phase (OD600 ≈ 0.6–0.8). Dilute in 7H9 media to approx.

CFU/mL.

- Plate Layout: Use sterile 96-well flat-bottom plates.
 - Add 100 µL of sterile media to perimeter wells (evaporation barrier).
 - Add 100 µL of bacterial suspension to test wells.
- Compound Addition:
 - Perform 2-fold serial dilutions of the **2-Ethyl-6-methylisonicotinic acid** analogues in a separate dilution plate.
 - Transfer to the assay plate to achieve a final concentration range (e.g., 100 µM down to 0.19 µM).
- Incubation: Seal with parafilm and incubate at 37°C for 5 days.
- Development:
 - Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well.
 - Re-incubate for 24 hours.
- Readout:
 - Visual: Blue = No Growth (Inhibition); Pink = Growth.

- Fluorometric: Ex 530 nm / Em 590 nm.
- Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Secondary Screening: Mammalian Cytotoxicity (Safety)

Objective: Ensure the "hit" compounds kill bacteria, not host cells. Methodology: MTT Assay on Vero (African Green Monkey Kidney) or HepG2 cells.

Step-by-Step Protocol

- Seeding: Seed Vero cells at

cells/well in DMEM + 10% FBS in 96-well plates. Incubate 24h for attachment.
- Treatment: Remove media. Add fresh media containing serially diluted analogues (same range as MABA: 100 μ M – 0.19 μ M).
- Incubation: Incubate at 37°C, 5% CO₂ for 48 hours.
- MTT Addition: Add 20 μ L MTT (5 mg/mL in PBS). Incubate 4 hours.
- Solubilization: Aspirate media carefully. Add 100 μ L DMSO to dissolve purple formazan crystals.
- Measurement: Read Absorbance at 570 nm.
- Analysis: Calculate

(Cytotoxic Concentration 50%).

Data Output: Selectivity Index (SI)

- Target: SI > 10 is considered a promising lead.

Mechanism of Action Validation (In Silico)

Given the structural homology to Isoniazid, the primary hypothesis is inhibition of the enoyl-ACP reductase (InhA). However, the 2,6-disubstitution may prevent the formation of the INH-NAD adduct required for InhA inhibition.

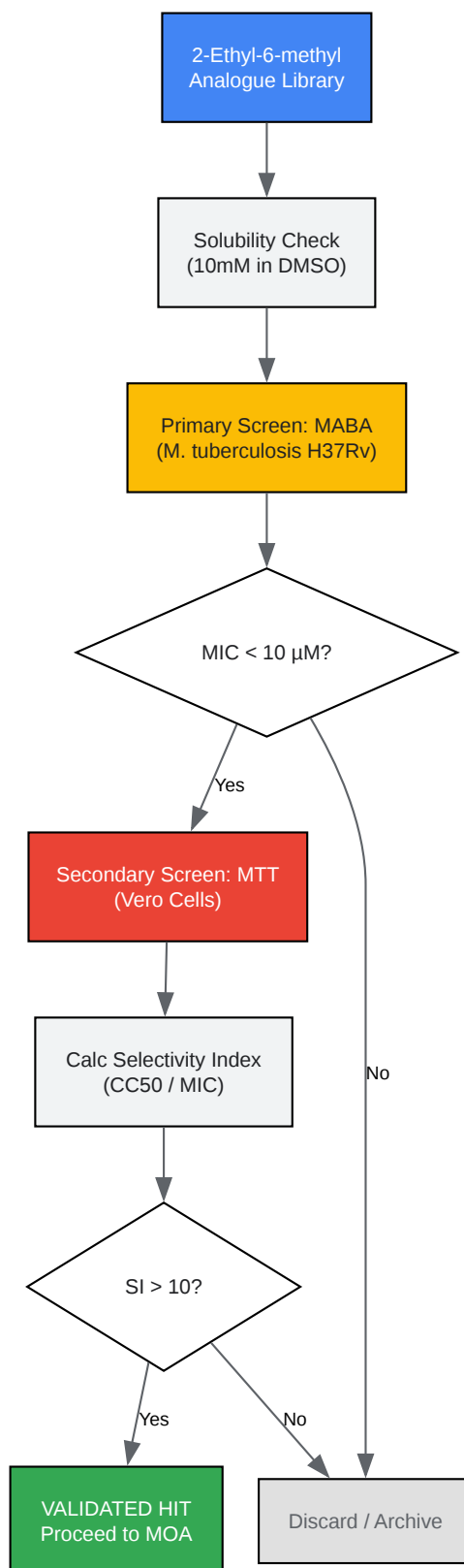
Docking Workflow:

- Target: Crystal structure of M. tb InhA (PDB ID: 1ENY or 2NSD).
- Ligand Prep: Energy minimize the **2-Ethyl-6-methylisonicotinic acid** analogues.
- Grid Generation: Center grid box on the NADH binding pocket.
- Scoring: Evaluate binding energy ().
 - Critical Check: Does the 2-ethyl group clash with the hydrophobic pocket residues (e.g., Phe149)? If yes, the mechanism may differ from Isoniazid (e.g., direct inhibition vs. prodrug activation).

Visualizations

Diagram 1: The Screening Workflow

This flowchart illustrates the decision logic for progressing a compound from library to lead.

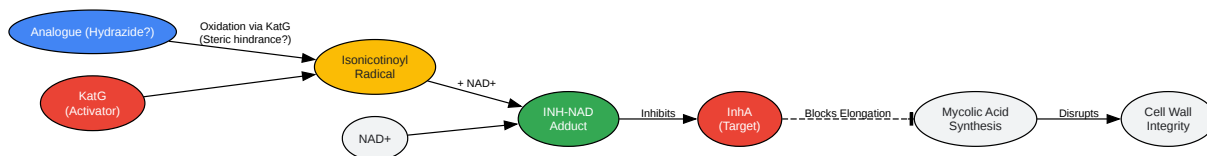


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Caption: Decision-tree workflow for filtering **2-Ethyl-6-methylisonicotinic acid** analogues.

Diagram 2: Mechanistic Pathway (Hypothetical)

Visualizing the potential interaction with the Mycolic Acid synthesis pathway.



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Caption: Potential mechanism of action targeting InhA.[2] Steric bulk at 2,6-positions may affect KatG activation.

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